molecular formula C13H14BrCl3N2O B2996077 4-bromo-N-(2,2,2-trichloro-1-(pyrrolidin-1-yl)ethyl)benzamide CAS No. 302934-77-6

4-bromo-N-(2,2,2-trichloro-1-(pyrrolidin-1-yl)ethyl)benzamide

Cat. No.: B2996077
CAS No.: 302934-77-6
M. Wt: 400.52
InChI Key: KGFUYJNBINRBOJ-UHFFFAOYSA-N
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Description

This benzamide derivative features a 4-bromo-substituted aromatic ring and a trichloroethyl group bearing a pyrrolidine moiety at the N-position. The compound’s molecular formula is C₁₅H₁₃BrCl₃N₃O (MW: 437.55 g/mol) . Its structural uniqueness lies in the combination of halogenated (Br, Cl₃) and heterocyclic (pyrrolidine) groups, which may influence solubility, stability, and biological activity.

Properties

IUPAC Name

4-bromo-N-(2,2,2-trichloro-1-pyrrolidin-1-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrCl3N2O/c14-10-5-3-9(4-6-10)11(20)18-12(13(15,16)17)19-7-1-2-8-19/h3-6,12H,1-2,7-8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFUYJNBINRBOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrCl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Bromo-N-(2,2,2-trichloro-1-(pyrrolidin-1-yl)ethyl)benzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antibacterial activities, supported by various research findings and case studies.

  • Molecular Formula : C15H13BrCl3N
  • Molecular Weight : 384.54 g/mol
  • LogP : 5.5 (indicating high lipophilicity)
  • Hydrogen Bond Donors : 1
  • Hydrogen Bond Acceptors : 2

Antitumor Activity

Recent studies have indicated that derivatives of benzamide compounds exhibit significant antitumor activity. The structure of this compound suggests potential interactions with cancer-related pathways:

  • Mechanism of Action : The compound may inhibit specific kinases involved in tumor progression. Research on similar compounds has shown efficacy against BRAF(V600E) and EGFR pathways, which are critical in various cancers .
  • Case Studies : In vitro studies demonstrated that related compounds with bromine substitutions exhibited enhanced cytotoxic effects in various cancer cell lines, including breast and lung cancers .

Anti-inflammatory Activity

The anti-inflammatory properties of benzamide derivatives have been well-documented:

  • Inhibition of Pro-inflammatory Cytokines : Compounds similar to this compound have been shown to reduce levels of TNF-alpha and nitric oxide in macrophages, indicating a potential for treating inflammatory diseases .
  • Research Findings : A study highlighted that benzamide derivatives could suppress LPS-induced inflammation in murine models, suggesting therapeutic applications in conditions like rheumatoid arthritis .

Antibacterial Activity

The antibacterial effects of related compounds have also been investigated:

  • Mechanism : The presence of halogen atoms (like bromine and chlorine) in the structure is known to enhance antibacterial activity by disrupting bacterial cell membranes and inhibiting essential bacterial enzymes .
  • In Vitro Studies : Compounds with similar structures have shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The antibacterial activity was measured using minimum inhibitory concentration (MIC) assays .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntitumorInhibition of BRAF(V600E), EGFR
Anti-inflammatorySuppression of TNF-alpha and nitric oxide
AntibacterialDisruption of cell membranes

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Substituent Variations at the N-Position

Key analogues differ in the substituents attached to the trichloroethyl group:

Compound Name Substituent at N-Position Molecular Formula Key Features Reference
4-Bromo-N-(2,2,2-trichloro-1-(pyrrolidin-1-yl)ethyl)benzamide (Target) Pyrrolidine C₁₅H₁₃BrCl₃N₃O Flexible amine group; potential for H-bonding and ion-channel interactions
4-Bromo-N-[2,2,2-trichloro-1-({[(4-methylphenyl)amino]carbothioyl}amino)ethyl]benzamide 4-Methylphenylthiourea C₁₇H₁₆BrCl₃N₃OS Thiourea linker; enhanced lipophilicity
4-Bromo-N-(2-nitrophenyl)benzamide 2-Nitrophenyl C₁₃H₉BrN₂O₃ Aromatic nitro group; electron-withdrawing effects
4-Bromo-N-(2,2,2-trichloro-1-((pyridin-3-ylmethyl)amino)ethyl)benzamide Pyridin-3-ylmethyl C₁₅H₁₃BrCl₃N₃O Pyridine ring; potential π-π stacking interactions
4-Bromo-N-(6-methylpyridin-2-yl)benzamide 6-Methylpyridin-2-yl C₁₃H₁₁BrN₂O Simplified structure; lacks trichloroethyl group

Key Observations :

  • Pyrrolidine vs. Thiourea : The pyrrolidine group in the target compound offers conformational flexibility, which may enhance binding to biological targets like ion channels compared to rigid thiourea-linked derivatives .

Pharmacological Activity

KATP Channel Modulation
  • A-251179 (a structurally related KATP channel opener): Contains a 3-pyridinylthioureido group. Glyburide-sensitive assays showed suppression of bladder smooth muscle contractions in rats, suggesting similar compounds may target urinary dysfunction .
  • Target Compound : The pyrrolidine group’s basic nitrogen may facilitate interactions with KATP channels, though its efficacy remains untested.
EGFR Inhibition
  • Diaminopyrimidine-based inhibitors (e.g., Compound 2 in ) feature dichlorobenzamide moieties but target EGFR T790M mutations. The target compound’s halogenated structure may offer cross-reactivity, but specificity requires validation .

Computational and Structural Insights

  • AutoDock Vina : Used for docking studies in analogues (e.g., ). The target compound’s pyrrolidine group may adopt multiple conformations, enhancing binding entropy compared to rigid substituents .
  • UCSF Chimera : Molecular dynamics simulations () could predict interactions between the trichloroethyl group and hydrophobic binding pockets .

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